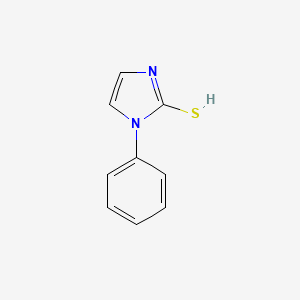
5-phenyl-1H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structureThe compound’s unique structure allows it to interact with metal surfaces and biological targets, making it a versatile molecule for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenyl-1H-1,2,4-triazole-3-thiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . Another method includes the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo S-alkylation to form S-substituted derivatives.
Complexation: It can form complexes with metal ions, such as cadmium (II) salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides in the presence of a base.
Complexation: Metal salts in aqueous or organic solvents.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
S-substituted derivatives: Formed through S-alkylation reactions.
Metal complexes: Formed through complexation with metal ions.
Applications De Recherche Scientifique
5-Phenyl-1H-1,2,4-triazole-3-thiol has several scientific research applications:
Corrosion Inhibition: It is used as a corrosion inhibitor for mild steel in acidic environments, forming a protective film on the metal surface.
Medicinal Chemistry: The compound has been studied for its potential antidepressant activity and other pharmacological properties.
Material Science: It is used in the synthesis of luminescent polymers and surface-enhanced Raman scattering (SERS) probes for molecular detection.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1H-1,2,4-triazole-3-thiol involves its ability to adsorb onto surfaces and interact with molecular targets. In corrosion inhibition, the compound forms a protective film on metal surfaces through physisorption and chemisorption, suppressing both anodic and cathodic reactions . In medicinal applications, it may interact with biological targets through its heterocyclic structure, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A similar compound with a mercapto-substituted triazole ring.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another derivative with an amino group.
Uniqueness
5-Phenyl-1H-1,2,4-triazole-3-thiol is unique due to its phenyl substitution, which enhances its stability and reactivity compared to other triazole derivatives. This substitution also contributes to its effectiveness as a corrosion inhibitor and its potential pharmacological properties .
Propriétés
IUPAC Name |
5-phenyl-1H-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLMMJNORORYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B7724490.png)


![N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7724531.png)










